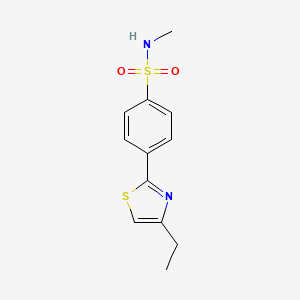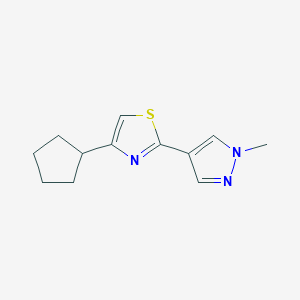![molecular formula C11H9ClN4 B7591200 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile, also known as CTN, is a chemical compound that has been widely used in scientific research. It belongs to the class of triazole compounds and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile involves the inhibition of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other foreign substances in the body. By inhibiting this enzyme, 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile can prevent the growth of cancer cells and inhibit the growth of fungi and bacteria.
Biochemical and Physiological Effects:
3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile has also been found to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile has been found to modulate the immune system, making it useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile in lab experiments is its ability to inhibit the growth of cancer cells, making it useful in cancer research. 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile. One direction is the development of new derivatives of 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile that may have improved efficacy and reduced toxicity. Another direction is the investigation of the potential use of 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile in the treatment of autoimmune diseases. Additionally, the mechanism of action of 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile could be further elucidated to better understand its effects on cancer cells and other biological systems.
Métodos De Síntesis
The synthesis of 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile involves the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. This is followed by the reaction of 2-chlorobenzyl azide with propionitrile in the presence of a copper catalyst to form 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile.
Aplicaciones Científicas De Investigación
3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile has been widely used in scientific research due to its ability to inhibit the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and leukemia. 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile has also been found to have antifungal and antibacterial properties, making it useful in the treatment of fungal and bacterial infections.
Propiedades
IUPAC Name |
3-[5-(2-chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-10-5-2-1-4-9(10)11-14-8-15-16(11)7-3-6-13/h1-2,4-5,8H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOTWIBLDZMFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2CCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7591131.png)
![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)

![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591141.png)

![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)



![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)
